REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([C:10]2[O:14][N:13]=[C:12]([C:15](OCC)=[O:16])[CH:11]=2)[CH:7]=[CH:8][CH:9]=1>CO>[Cl:3][C:4]1[CH:5]=[C:6]([C:10]2[O:14][N:13]=[C:12]([CH2:15][OH:16])[CH:11]=2)[CH:7]=[CH:8][CH:9]=1 |f:0.1|
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Name
|
|
Quantity
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96.7 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
214.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C1=CC(=NO1)C(=O)OCC
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Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was quenched with EtOAc at r.t
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Type
|
DISTILLATION
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Details
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Most of the solvent was distilled off and to the remaining crude
|
Type
|
ADDITION
|
Details
|
was added EtOAc
|
Type
|
WASH
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Details
|
The organic layer was washed with water, saturated brine
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=CC(=NO1)CO
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |